N1-(thiophen-2-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(thiophen-2-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes thiophene and furan rings
Mechanism of Action
Target of Action
Thiophene derivatives, a class to which this compound belongs, have been reported to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways, often as a result of their interaction with their targets . The specific pathways affected would depend on the compound’s targets and their roles in cellular processes.
Result of Action
Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further synthetic applications or as intermediates in the production of other chemicals.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, N1-(thiophen-2-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is studied for its potential biological activity. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to determine its efficacy in treating various diseases, and its pharmacokinetic properties are being studied to understand its behavior in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Comparison with Similar Compounds
N1-(thiophen-2-ylmethyl)-N2-((5-(thiophen-3-yl)thiophen-2-yl)methyl)oxalamide
N1-(thiophen-2-ylmethyl)-N2-((5-(thiophen-2-yl)thiophen-2-yl)methyl)oxalamide
N1-(thiophen-2-ylmethyl)-N2-((5-(thiophen-3-yl)thiophen-3-yl)methyl)oxalamide
Uniqueness: N1-(thiophen-2-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide stands out due to its unique combination of thiophene and furan rings, which provides distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c19-15(16(20)18-9-13-2-1-6-23-13)17-8-12-3-4-14(21-12)11-5-7-22-10-11/h1-7,10H,8-9H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQXSXPIABPQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.